N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a unique combination of furan, thiophene, triazolopyridazine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine and 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine intermediates. These intermediates are then coupled through a series of reactions involving acylation and thiolation to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted acetamides. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity, inhibition of specific signaling pathways, and interaction with cellular receptors. These interactions lead to various biological responses, including the induction of apoptosis in cancer cells, inhibition of microbial growth, and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenemethylamine
- Furfurylamine
- 1-Thiophen-2-yl-ethylamine
- 3-Aminothiophene-2-carboxamide
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-{[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13N5O2S2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13N5O2S2/c22-15(17-9-11-3-1-7-23-11)10-25-16-19-18-14-6-5-12(20-21(14)16)13-4-2-8-24-13/h1-8H,9-10H2,(H,17,22) |
InChI Key |
PMMOQMMBXLTKAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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